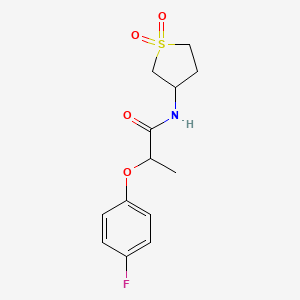
Thiourea, N-(phenylmethyl)-N'-2-propenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-(phenylMethyl)-N’-2-propen-1-yl-, is an organosulfur compound with a chemical formula of SC(NH2)2. It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom. This compound is part of a broader class of thioureas, which have diverse applications in organic synthesis and various industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiourea derivatives can be synthesized through several methods. One common approach involves the condensation of amines with carbon disulfide in an aqueous medium, which allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature . Additionally, the reaction of (thio)isocyanates with amines in water enables a sustainable and chemoselective synthesis of unsymmetrical thioureas .
Industrial Production Methods: Industrial production of thiourea typically involves the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide . This method is efficient and widely used in the large-scale production of thiourea and its derivatives.
Análisis De Reacciones Químicas
Types of Reactions: Thiourea, N-(phenylMethyl)-N’-2-propen-1-yl-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atom and the amine groups in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of thiourea derivatives include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiourea can lead to the formation of thiourea dioxide, while reduction can yield various substituted thioureas .
Aplicaciones Científicas De Investigación
Thiourea, N-(phenylMethyl)-N’-2-propen-1-yl-, has numerous scientific research applications. In chemistry, it is used as an intermediate in organic synthesis reactions . In biology and medicine, thiourea derivatives have been studied for their antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties . Additionally, thiourea compounds are used in the development of new antimicrobial agents and as intermediates in the synthesis of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of thiourea derivatives involves their interaction with various molecular targets and pathways. For instance, thiourea compounds can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to their potential use in the treatment of diseases like diabetes and Alzheimer’s . The sulfur atom in thiourea plays a crucial role in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Thiourea, N-(phenylMethyl)-N’-2-propen-1-yl-, can be compared with other similar compounds such as urea and selenourea. While urea has an oxygen atom, thiourea has a sulfur atom, which significantly alters its chemical properties and reactivity . Selenourea, on the other hand, contains a selenium atom instead of sulfur, leading to different biological activities and applications . The unique properties of thiourea derivatives make them valuable in various fields of research and industry.
Propiedades
Número CAS |
4866-57-3 |
|---|---|
Fórmula molecular |
C11H14N2S |
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
1-benzyl-3-prop-2-enylthiourea |
InChI |
InChI=1S/C11H14N2S/c1-2-8-12-11(14)13-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H2,12,13,14) |
Clave InChI |
IXQQHCOKZBBPQH-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=S)NCC1=CC=CC=C1 |
Solubilidad |
>30.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12132512.png)
![N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-2,5-dichlorobenzenesulfonamide](/img/structure/B12132525.png)
![3-[(3-chlorophenyl)sulfonyl]-1-cycloheptyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12132528.png)
![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide](/img/structure/B12132529.png)
![N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridin o[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide](/img/structure/B12132536.png)
![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12132541.png)
![(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12132542.png)
![1-(4-Bromophenyl)-2-({5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone](/img/structure/B12132549.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132552.png)

![2-amino-1-[(4-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12132557.png)

![methyl 4-[({[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12132574.png)
![2-({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12132578.png)
